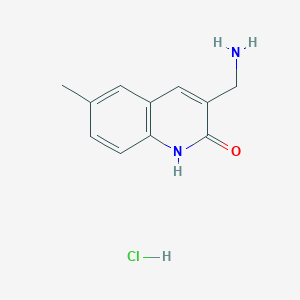

3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

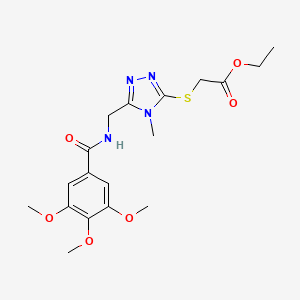

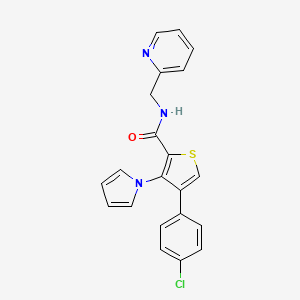

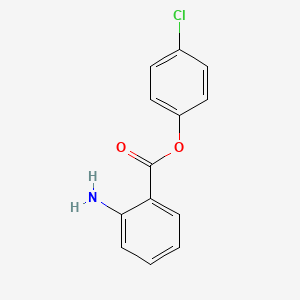

Molecular Structure Analysis

The basic nitrogen atom in amines allows them to engage in several unique reactions. They can act as both bases and nucleophiles due to the presence of a lone pair of electrons on the nitrogen .Chemical Reactions of Amines Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. They can also form ammonium salts when they react with strong acids .

Applications De Recherche Scientifique

Chemoprophylaxis against Malaria

Hydroxychloroquine (HCQ) and other 4-aminoquinolines are investigated for their role in malaria prophylaxis. A study evaluated the pharmacokinetics of HCQ and its effectiveness against Plasmodium vivax malaria. It highlighted the importance of adequate plasma concentrations for effective chemoprophylaxis and noted instances of prophylactic failure due to insufficient drug levels, underscoring the need for monitoring drug susceptibility (Lim et al., 2009).

Graft-versus-Host Disease (GVHD) Prevention

HCQ was explored as an adjunct treatment to prevent chronic graft-versus-host disease (GVHD) after allogeneic peripheral blood stem cell transplantation. Although well-tolerated, HCQ did not significantly impact the incidence of acute or chronic GVHD, nor did it affect relapse-free and overall survival rates, suggesting limited utility in this context (Fong et al., 2007).

Antiviral Research

The potential antiviral effects of 4-aminoquinoline compounds have been a subject of interest, particularly in the context of COVID-19. A study investigated the combination of hydroxychloroquine and azithromycin, finding it significantly reduced viral load in COVID-19 patients. This suggests a potential application of 4-aminoquinoline derivatives in viral infections, although further research is necessary to fully understand their efficacy and safety profile (Gautret et al., 2020).

Drug Repurposing for Cancer Prevention

An epidemiologic study proposed investigating chloroquine's chemopreventive potential against breast cancer, inspired by preclinical data showing a reduction in breast cancer incidence. This study aims to leverage historical data from Peace Corps volunteers to assess chloroquine's impact on breast cancer risk, highlighting the drug repurposing approach to find new applications for existing medications (Dacso, 2015).

Mécanisme D'action

The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. For example, in the body, certain amines act as neurotransmitters, transmitting signals across nerve synapses .

Physical and Chemical Properties of Amines Amines are generally colorless, although they may yellow upon standing in air. They possess a characteristic ammonia-like odor. The boiling points of amines vary with the molecular weight and shape of the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(aminomethyl)-6-methyl-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10;/h2-5H,6,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUVWOQVJDCIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine](/img/structure/B2709939.png)

![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)

![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2709946.png)

![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)